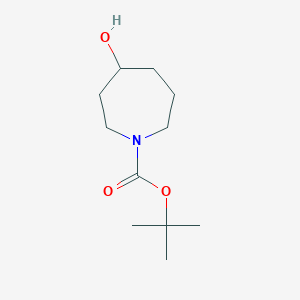

Tert-butyl 4-hydroxyazepane-1-carboxylate

Descripción

Overview of Azepane Heterocycles in Organic Synthesis

Azepanes, which are seven-membered saturated nitrogen-containing heterocycles, represent a significant class of compounds in organic synthesis and medicinal chemistry. Their structural flexibility and ability to present substituents in a distinct three-dimensional arrangement make them valuable scaffolds for interacting with biological targets. The azepane core is found in a variety of natural products and synthetically derived bioactive molecules, exhibiting a wide spectrum of medicinal and pharmaceutical properties. google.com These properties include, but are not limited to, antidiabetic, anticancer, and antiviral activities. google.com

The development of efficient synthetic methodologies to construct and functionalize the azepane ring has been an area of intense research. Challenges such as slow cyclization kinetics have historically hindered the direct construction of these medium-sized rings. google.com However, innovative strategies, including ring-expansion reactions and intramolecular cyclizations, have provided robust pathways to access these valuable scaffolds.

Strategic Importance of N-Boc-Protected Hydroxyazepanes as Versatile Intermediates

Within the family of azepane derivatives, those bearing both a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom are of particular strategic importance. The compound tert-butyl 4-hydroxyazepane-1-carboxylate is a prime example of such a versatile intermediate.

The N-Boc group serves several critical functions. Firstly, it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective transformations on other parts of the molecule. Secondly, the Boc group is known for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a crucial feature in multi-step synthesis. googleapis.com This allows for the unmasking of the nitrogen at a desired stage for further functionalization.

The hydroxyl group at the 4-position provides a convenient handle for introducing further molecular complexity. It can be transformed into a variety of other functional groups or used as a nucleophile in coupling reactions. For instance, enantiopure 4-hydroxyazepanes are frequently utilized as key intermediates in the synthesis of complex molecules like kinase inhibitors. google.com

The synthesis of this compound can be achieved through various routes. One common method involves the reduction of the corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. This ketone precursor can be prepared on a large scale via the ring expansion of tert-butyl piperid-4-one-1-carboxylate. epo.org Another documented synthesis starts from 1-benzyl-4-azepanol, which undergoes debenzylation followed by the introduction of the Boc protecting group. epo.orggoogleapis.com

The utility of this compound as a building block is highlighted in its application in the synthesis of various kinase inhibitors. For example, it has been used as a key intermediate in the preparation of PIM kinase inhibitors, Rho kinase inhibitors, and TANK-binding kinase (TBK1) inhibitors, as detailed in various patents. google.comepo.orggoogleapis.com In these syntheses, the hydroxyl group is typically utilized for coupling with another part of the target molecule, and the Boc-protected nitrogen ensures that the azepane ring remains intact and unreactive until the desired synthetic stage.

Below are data tables summarizing the key properties and synthetic details of the compounds discussed.

Table 1: Chemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 478832-21-2 | C11H21NO3 | 215.29 |

| Tert-butyl 4-oxoazepane-1-carboxylate | 188975-88-4 | C11H19NO3 | 213.28 |

| 1-Benzyl-4-azepanol | Not available in search results | C13H19NO | 205.30 |

| Tert-butyl piperid-4-one-1-carboxylate | 79099-07-3 | C10H17NO3 | 199.25 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFSWDBNKHNGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629063 | |

| Record name | tert-Butyl 4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478832-21-2 | |

| Record name | tert-Butyl 4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Hydroxyazepane 1 Carboxylate

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of tert-butyl 4-hydroxyazepane-1-carboxylate primarily involves reactions targeting the hydroxyl group. These transformations are fundamental to elaborating the core structure and introducing new functionalities.

One of the most common derivatization reactions is the Mitsunobu reaction . In this reaction, the hydroxyl group is converted into a good leaving group in situ, allowing for its substitution by a variety of nucleophiles. For instance, in the presence of a phenol, triphenylphosphine, and an azodicarboxylate such as diisopropyl azodicarboxylate (DIAD), the hydroxyl group is displaced to form an ether linkage. google.com The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then attacked by the phenoxide nucleophile.

Another key derivatization involves the activation of the hydroxyl group by converting it into a sulfonate ester, typically a mesylate or tosylate. This is achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. For example, the mesylated derivative can be reacted with a thiol to introduce a sulfur-containing moiety, forming a thioether. google.comgoogle.comgoogleapis.com

The following table summarizes common derivatization reactions of this compound:

Table 1: Common Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Etherification (Mitsunobu) | Phenol, PPh₃, DIAD | Ether |

| Sulfonylation | MsCl, Base | Mesylate |

Stereochemical Control in Further Functionalization Reactions

While the commercially available this compound is often a racemic mixture, the stereochemistry at the C4 position is a critical consideration in the synthesis of chiral molecules. The stereochemical outcome of reactions at this center can be influenced by the choice of reagents and reaction conditions.

In reactions such as the Mitsunobu reaction, an inversion of stereochemistry at the C4 carbon is typically observed. This occurs because the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group. Therefore, if a specific stereoisomer of the starting alcohol is used, the product will have the opposite configuration at that center. This stereospecificity is highly valuable for the synthesis of enantiomerically pure compounds.

The development of stereoselective syntheses of this compound itself, or the separation of its enantiomers, provides access to chiral building blocks that can be used to construct complex targets with defined stereochemistry.

Formation of Complex Molecular Architectures from the Azepane Building Block

This compound serves as a versatile scaffold for the construction of more complex molecular architectures, particularly those found in biologically active compounds. cymitquimica.com Its utility as a building block is demonstrated in the synthesis of inhibitors for various enzymes and modulators of cellular pathways. google.com

For example, it has been incorporated into the synthesis of dual Nav1.2/5HT2A inhibitors, which have potential applications in treating central nervous system disorders. google.com In this context, the azepane ring system provides a three-dimensional framework that can be appropriately functionalized to interact with the target proteins. The synthesis often involves the initial derivatization of the hydroxyl group, followed by further modifications to build the final complex structure.

The compound has also been utilized in the development of PARP14 inhibitors for cancer therapy. google.comgoogle.comgoogleapis.com In these syntheses, the azepane moiety is typically linked to a quinazolinone core. The key step often involves the nucleophilic displacement of a leaving group on the quinazolinone by a derivative of the azepane, where the hydroxyl group has been converted into a more reactive functional group.

The following table provides examples of complex molecules synthesized using this compound as a building block:

Table 2: Examples of Complex Molecules Derived from this compound

| Target Molecule Class | Therapeutic Area | Key Synthetic Transformation |

|---|---|---|

| Dual Nav1.2/5HT2A Inhibitors | CNS Disorders | Mitsunobu reaction |

| PARP14 Inhibitors | Cancer | Nucleophilic substitution with a quinazolinone derivative |

| Splicing Modulators | Various | Not specified |

Heterocyclic Annulation and Ring Expansion/Contraction Reactions

While the primary use of this compound is as a functionalized seven-membered ring, the potential for further ring-forming (annulation) or ring-altering reactions exists.

Heterocyclic Annulation: The functional groups on the azepane ring can be used to construct fused heterocyclic systems. For instance, the hydroxyl group and the nitrogen atom (after deprotection) could potentially participate in condensation reactions with difunctional reagents to form bicyclic structures. While specific examples of annulation directly from this compound are not extensively detailed in the provided search results, the principle is a common strategy in heterocyclic chemistry.

Ring Expansion/Contraction: Reactions that alter the size of the azepane ring are also conceivable, though less commonly reported for this specific substrate. Ring expansion could potentially be achieved through rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, if the hydroxyl group were adjacent to a carbon bearing a leaving group. Conversely, ring contraction might be possible through oxidative cleavage of the ring followed by recyclization. These transformations would lead to larger or smaller nitrogen-containing heterocyclic systems, further diversifying the range of accessible molecular scaffolds.

The versatility of this compound as a synthetic intermediate is evident from its application in a variety of complex chemical transformations. Its ability to be selectively functionalized and incorporated into larger molecular frameworks underscores its importance in modern drug discovery and organic synthesis.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Building Block for Bioactive Molecules

Tert-butyl 4-hydroxyazepane-1-carboxylate serves as a fundamental starting material for the synthesis of complex bioactive molecules. Its utility stems from three key features: the seven-membered azepane core, which imparts a desirable three-dimensional character to molecules; a hydroxyl group, which acts as a versatile chemical handle for further modification; and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, which allows for controlled reactions at other parts of the molecule.

The azepane scaffold is present in numerous natural products and approved drugs. researchgate.netlifechemicals.com For instance, the natural product (-)-Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C. lifechemicals.com This natural compound has served as a template for developing analogues with potential antitumor activity. lifechemicals.com In addition, marketed drugs like the antidiabetic agent Tolazamide and the histamine (B1213489) antagonist Azelastine feature the azepane substructure, highlighting its therapeutic relevance. lifechemicals.com The ability of this compound to provide this core structure makes it an essential tool for chemists aiming to synthesize novel molecules with a range of biological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties. bohrium.comnih.gov

Table 1: Examples of Bioactive Molecules and Therapeutic Areas Associated with the Azepane Scaffold

| Compound/Class | Therapeutic Area/Activity | Reference |

|---|---|---|

| (-)-Balanol | Protein Kinase C Inhibitor, Antitumor | lifechemicals.com |

| Tolazamide | Antidiabetic (Type 2 Diabetes) | lifechemicals.com |

| Azelastine | Antihistamine | lifechemicals.com |

| Azepane Derivatives | Anti-Alzheimer's Disease | bohrium.comnih.gov |

| Azepane Derivatives | Anticancer | bohrium.comresearchgate.netnih.gov |

| Azepane Derivatives | Antimicrobial | bohrium.comnih.gov |

| Azepane Derivatives | Histamine H3 Receptor Inhibitors | nih.gov |

Design and Synthesis of Novel Derivatives and Analogues

The chemical structure of this compound is ideally suited for the design and synthesis of new chemical entities. The hydroxyl group at the 4-position can be readily modified or replaced, allowing for the introduction of diverse functional groups, while the Boc-protected nitrogen can be deprotected and subsequently functionalized. This dual reactivity enables the creation of extensive libraries of novel azepane analogues for screening and optimization.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the design of more potent and selective drugs. bohrium.comnih.gov The azepane scaffold provided by this compound is frequently used in such studies. The conformational flexibility of the azepane ring is a key factor in its bioactivity, and introducing substituents can bias the ring into a specific conformation, which is an important strategy in effective drug design. lifechemicals.com

A notable example involves the development of a chiral bicyclic azepane that emerged as a potent inhibitor of monoamine transporters. acs.org In this research, SAR studies revealed significant differences in activity between enantiomers and substituted analogues. The (R,R)-enantiomer of the N-benzylated azepane was found to be a potent inhibitor of the norepinephrine (B1679862) transporter (NET), while its (S,S)-enantiomer was approximately 26-fold less active. acs.org Further preliminary SAR exploration of halogenated analogues provided insights into how substitutions on the scaffold affect inhibitory activity on NET, the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT). acs.org

Table 2: Structure-Activity Relationship Data for Bicyclic Azepane Derivatives

| Compound | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| (R,R)-1a | NET | 60 ± 7 nM | acs.org |

| DAT | 230 ± 12 nM | acs.org | |

| SERT | 250 ± 32 nM | acs.org |

Complex, multifactorial diseases such as Alzheimer's disease have spurred a shift from the traditional "one drug-one target" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single molecules designed to interact with multiple biological targets involved in a disease cascade. nih.gov The construction of these sophisticated molecules requires versatile and adaptable chemical scaffolds.

The azepane motif is a valuable component in the design of MTDLs for neurodegenerative diseases. acs.org Researchers have developed MTDLs by combining pharmacophores from different active compounds, such as fusing elements of the Alzheimer's drug Donepezil with other functional units. nih.govacs.org This strategy aims to simultaneously address different aspects of the disease, such as cholinesterase inhibition and oxidative stress. acs.org The structural properties of azepane make it a suitable framework for connecting different pharmacophoric elements, facilitating the creation of novel MTDLs with potential for enhanced therapeutic efficacy. researchgate.net

Precursor Chemistry and Scaffold Diversification in Lead Optimization

In the lead optimization phase of drug discovery, a promising "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a "lead" candidate. This compound is an excellent precursor for this process, enabling extensive scaffold diversification.

A primary route for diversification involves the oxidation of the hydroxyl group to yield tert-butyl 4-oxoazepane-1-carboxylate. researchgate.netkisti.re.kr This ketone is a highly useful intermediate in its own right, serving as a substrate for a wide range of chemical transformations, including reductive aminations and additions of nucleophiles to generate a new library of 4-substituted azepane derivatives. A large-scale industrial process for preparing this keto-intermediate has been developed, underscoring its importance for pharmaceutical products under development. researchgate.net This conversion from a secondary alcohol to a ketone dramatically expands the synthetic possibilities, allowing medicinal chemists to explore a much broader chemical space during lead optimization.

Exploration in Pharmaceutical Intermediate Development

A key measure of a building block's utility is its adoption as an intermediate in the scalable synthesis of pharmaceutical agents. This compound and its direct derivative, tert-butyl 4-oxoazepane-1-carboxylate, have been established as important pharmaceutical intermediates. researchgate.netkisti.re.kr The development of a safe, cost-effective, and convenient large-scale manufacturing process for tert-butyl 4-oxoazepane-1-carboxylate highlights its value to the pharmaceutical industry. researchgate.net Such processes, which achieve multi-kilogram production scales, are essential for supplying the necessary quantities of advanced intermediates required for clinical trials and eventual commercial manufacturing of new medicines. researchgate.net The availability of this building block on an industrial scale facilitates its incorporation into the development pipelines of numerous pharmaceutical products. researchgate.netkisti.re.kr

Advanced Spectroscopic and Structural Characterization in Azepane Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of tert-butyl 4-hydroxyazepane-1-carboxylate in solution. Both ¹H and ¹³C NMR spectra provide critical information regarding the molecular framework, the connectivity of atoms, and the conformational dynamics of the azepane ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the protons on the azepane ring, and the hydroxyl proton.

Tert-butyl group: A sharp, intense singlet is typically observed around 1.4-1.5 ppm, integrating to nine protons. This signal is a hallmark of the Boc-protecting group. rsc.org

Azepane Ring Protons: The protons on the seven-membered ring give rise to a series of complex multiplets in the region of approximately 1.5 to 3.8 ppm. The signals for the protons adjacent to the nitrogen atom (C2 and C7) are typically found in the more downfield portion of this range (around 3.2-3.6 ppm) due to the deshielding effect of the nitrogen atom within the carbamate (B1207046) group. The proton on the carbon bearing the hydroxyl group (C4-H) appears as a multiplet, often around 3.8-4.0 ppm. The remaining methylene (B1212753) protons (at C3, C5, and C6) produce overlapping multiplets in the upfield region of the ring signals.

Hydroxyl Proton: The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature.

The flexible nature of the azepane ring can lead to broadened signals at room temperature due to the molecule undergoing rapid conformational exchange between various chair and boat-like forms. chemicalbook.com Advanced techniques such as temperature-dependent NMR studies can be employed to study these dynamics. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Tert-butyl Group: Two characteristic signals for the Boc group appear: one for the quaternary carbon at approximately 79-81 ppm and another for the three equivalent methyl carbons around 28.3 ppm. rsc.org

Carbonyl Carbon: The carbamate carbonyl carbon (C=O) gives a signal in the downfield region, typically around 155 ppm. rsc.org

Azepane Ring Carbons: The carbons of the azepane ring resonate between approximately 25 and 70 ppm. The carbon bearing the hydroxyl group (C-4) is the most downfield of the ring carbons (excluding those adjacent to the nitrogen), appearing around 68-70 ppm. The carbons adjacent to the nitrogen (C-2 and C-7) are also shifted downfield to the 45-50 ppm region. The remaining ring carbons (C-3, C-5, C-6) have chemical shifts in the 25-40 ppm range.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitively assigning the proton and carbon signals of the complex azepane ring system.

Table 1: Typical NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 (3C) |

| C(CH₃)₃ | - | ~80.0 (1C) |

| N-C=O | - | ~155.0 (1C) |

| CH-OH (C4) | ~3.9 (m, 1H) | ~69.0 (1C) |

| CH₂-N (C2, C7) | ~3.4 (m, 4H) | ~47.0 (2C) |

| Ring CH₂ (C3, C5, C6) | ~1.6-2.0 (m, 6H) | ~30-38 (3C) |

Note: Data are estimated based on typical values for N-Boc protected heterocycles and substituted azepanes. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry-Based Techniques for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable.

For this compound (molecular formula C₁₁H₂₁NO₃), the calculated monoisotopic mass is 215.1521 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 216.1594, thereby confirming the elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. For N-Boc protected compounds, characteristic fragmentation pathways are well-documented. doaj.org

Loss of Isobutylene (B52900): A very common fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, leading to a prominent fragment ion.

Loss of the Tert-butyl group: Cleavage can also result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da).

Loss of the entire Boc group: The loss of the entire tert-butoxycarbonyl group as CO₂ and isobutylene (100 Da) is also a characteristic fragmentation pathway. doaj.org

Table 2: Expected HRMS Fragmentation Data for [M+H]⁺ of this compound

| m/z (calculated) | Fragment Loss | Fragment Formula |

|---|---|---|

| 216.1594 | - | [C₁₁H₂₂NO₃]⁺ |

| 160.1025 | C₄H₈ (Isobutylene) | [C₇H₁₄NO₃]⁺ |

| 116.0712 | C₅H₈O₂ (Boc group) | [C₆H₁₀NO]⁺ |

Note: These represent common fragmentation pathways for N-Boc protected amines.

Stereochemical Assignment through Advanced Spectroscopic Methods and Crystallography (for derivatives and analogues)

While NMR and MS can define the constitution of this compound, determining its stereochemistry—both relative and absolute—requires more advanced methods. Since the parent molecule is achiral, this analysis is pertinent to its chiral derivatives and analogues.

X-ray Crystallography: For derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure. rsc.org It provides unambiguous information on the relative stereochemistry of substituents on the azepane ring and reveals the preferred conformation of the ring in the solid state. For example, the crystal structure of a related diastereomerically pure azepane derivative confirmed its structure and stereochemistry, providing a solid benchmark for spectroscopic comparison. rsc.org Although a crystal structure for the title compound is not widely reported, analysis of analogous N-Boc protected heterocyclic structures provides insight into expected bond lengths, angles, and conformations. nih.govrsc.org

Advanced NMR Methods: In the absence of a crystal structure, advanced NMR techniques can provide significant stereochemical and conformational information.

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space proximity between protons. Correlations observed in a NOESY spectrum can help determine the relative configuration of substituents on the azepane ring. For instance, a strong NOE between protons on C2 and C7 would suggest they are on the same face of the ring, which is characteristic of a specific ring conformation.

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons can provide information about the dihedral angle between them, as described by the Karplus equation. Careful analysis of these coupling constants can help deduce the preferred conformation (e.g., chair vs. boat) of the azepane ring in solution. chemicalbook.com

Computational modeling is often used in conjunction with these spectroscopic methods to predict stable conformations and to correlate calculated NMR parameters with experimental data, thereby strengthening the structural and stereochemical assignments of complex azepane derivatives.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle, is characterized by a high degree of conformational flexibility. Computational modeling, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for elucidating the complex conformational landscape of azepane derivatives.

Studies have shown that the azepane ring can adopt several low-energy conformations, including chair, boat, and twist-chair forms. The energy barriers between these conformations are relatively low, allowing for rapid interconversion at room temperature. The specific conformational preference can be significantly influenced by the nature and position of substituents on the ring. For instance, the introduction of a single fluorine atom has been shown to bias the azepane ring towards a single major conformation. rsc.org

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for Azepane Data adapted from computational studies.

| Bond | M06-2X/6-311++G(d,p) | MP2/aug-ccPVTZ | X-ray |

|---|---|---|---|

| C1-C2 | 1.5335 | 1.5297 | 1.527 |

| C2-C3 | 1.5297 | 1.5255 | 1.528 |

Theoretical Investigations of Reaction Pathways and Mechanisms

Computational chemistry plays a vital role in understanding the mechanisms of reactions involving the formation and modification of the azepane ring. Theoretical calculations can map out potential energy surfaces, identify transition states, and predict reaction kinetics and thermodynamics, providing insights that are often difficult to obtain through experiments alone.

One area of investigation is the synthesis of azepane derivatives through ring expansion reactions. For example, the expansion of a piperidine (B6355638) ring to form an azepane can be studied using semiempirical molecular orbital calculations to understand the regiochemistry and stereochemistry of the process. rsc.org Such studies can help in designing synthetic routes that yield specific diastereomers of substituted azepanes with high selectivity.

Furthermore, theoretical studies can elucidate novel reaction mechanisms. For instance, the intramolecular 1,7-carbonyl-enamine cyclization has been explored as a new method for closing the azepane ring. chem-soc.si Computational models can help to understand the electronic factors that drive such cyclizations and predict the feasibility of similar reactions for creating diverse azepane-based structures. The reactivity of the tert-butyl group, a common protecting group in organic synthesis, has also been investigated theoretically, providing insights into its stability and potential side reactions under various conditions. nih.gov

In Silico Prediction of Molecular Interactions with Biological Targets

The azepane scaffold is a common feature in many biologically active compounds. In silico methods, particularly molecular docking, are widely used to predict and analyze the binding of azepane derivatives to biological targets such as enzymes and receptors. These computational techniques are instrumental in rational drug design, helping to identify potential lead compounds and to understand structure-activity relationships (SAR).

Molecular docking simulations have been used to investigate the potential of azepine derivatives against a variety of targets. For example, novel azepine derivatives based on a quinazolinone moiety have been designed and evaluated in silico as potential antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov Docking studies predicted their binding modes within the active sites of targets like bacterial outer membrane protein A and fungal exo-1,3-beta-glucanase. nih.govresearchgate.net

In another study, chiral azepines were investigated for their potential against targets in cancer and neurodegenerative diseases. benthamdirect.com Molecular docking identified potential interactions with proteins like MAP2K1, COX-2, GSK3, and HMG-CoA-Reductase, suggesting that specific azepine derivatives could act as inhibitors for these key enzymes. benthamdirect.com Similarly, hexahydropyrimido[1,2-a]azepine derivatives have been docked into the active sites of COX-1 and COX-2 to rationalize their observed inhibitory selectivity. nih.gov

Table 2: Examples of In Silico Docking Studies of Azepine Derivatives

| Azepine Derivative | Biological Target | Key Findings |

|---|---|---|

| Quinazolinone-based azepines | OmpA, exo-1,3-beta-glucanase | Predicted high binding affinity, suggesting antimicrobial potential. researchgate.net |

| Chiral azepines | MAP2K1, COX-2, GSK3 | Identified as potential inhibitors for cancer and neurodegenerative diseases. benthamdirect.com |

Molecular Dynamics Simulations of Azepane Derivatives

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time, offering deeper insights into the conformational flexibility of azepane derivatives and their interactions with biological macromolecules. MD simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational changes that may occur upon binding.

While specific MD simulation studies on Tert-butyl 4-hydroxyazepane-1-carboxylate are not widely published, the methodology has been applied to structurally related compounds. For instance, MD simulations have been used to study the interaction of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide with the main protease of SARS-CoV-2. nih.gov These simulations help to understand the stability of the docked complex and the key interactions that contribute to binding affinity. nih.gov

In a broader context, MD simulations are used to study drug-carrier interactions, such as the adsorption of various drugs onto fullerenes for drug delivery applications. ijnc.ir Such studies can calculate interaction energies and analyze the nature of the non-covalent forces involved, which is also relevant for understanding how azepane derivatives might interact with their biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead structures to enhance their potency and selectivity.

Several QSAR studies have been conducted on azepane and related heterocyclic derivatives. For example, a 3D-QSAR analysis using the GRID/GOLPE methodology was performed on a series of 1,4-oxazepane (B1358080) derivatives to understand the structural requirements for their activity as dopamine (B1211576) D4 receptor ligands. researchgate.net

In other work, QSAR models have been developed for various classes of compounds containing heterocyclic rings, which can provide insights applicable to azepane derivatives. For instance, QSAR studies on novel pyrazole (B372694) analogs identified key molecular descriptors such as dipole moment, excitation energy, the energy of the LUMO, solvent-accessible surface area, and heat of formation that correlate with their cytotoxic effects. nih.gov Similarly, QSAR models for thiazole (B1198619) derivatives have been developed to predict their inhibitory activity against specific enzymes. imist.ma These studies often employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) to build predictive models. imist.maimist.ma

Table 3: Common Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to electrostatic interactions and reactivity. |

| Steric/Topological | Molar refractivity (MR), Molar volume (MV), Ovality | Describes the size and shape of the molecule. imist.ma |

| Physicochemical | LogP (lipophilicity) | Relates to membrane permeability and solubility. |

| Thermodynamic | Heat of formation | Indicates the stability of the molecule. |

Future Directions and Emerging Research Areas for Hydroxyazepane Systems

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of seven-membered rings like azepane has historically been challenging due to slow cyclization kinetics. nih.govresearchgate.net Consequently, a primary focus of future research is the development of more efficient and environmentally benign synthetic methods. researchgate.net The principles of green chemistry, which advocate for waste reduction, energy efficiency, and the use of renewable feedstocks, are guiding the creation of new synthetic pathways in pharmaceutical manufacturing. mdpi.comjocpr.comnih.gov

Key areas of development include:

Catalytic Ring Expansion and Cyclization: Researchers are developing novel catalytic methods to construct the azepane ring with high selectivity. One such method is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes, which provides an efficient route to functionalized azepines. nih.gov Other strategies involve the ring expansion of more readily available piperidine (B6355638) or pyrrolidine (B122466) precursors. rsc.orgresearchgate.netresearchgate.net These methods improve atom economy by incorporating more atoms from the starting materials into the final product.

Photochemical Methods: A novel and sustainable strategy involves the photochemical dearomative ring expansion of simple nitroarenes to form the seven-membered azepane framework. nih.gov This process uses blue light at room temperature, aligning with green chemistry principles of designing for energy efficiency. nih.govnih.gov

Solvent-Free and Greener Solvents: A significant trend in green chemistry is the move away from hazardous organic solvents. jocpr.com Future syntheses of azepane derivatives will likely explore solvent-free reaction conditions or the use of greener alternatives like water or supercritical CO2, which are less toxic and easier to handle. jocpr.com

These advanced synthetic strategies promise to make tert-butyl 4-hydroxyazepane-1-carboxylate and its derivatives more accessible for research and development.

Exploration of Novel Biological Targets for Azepane-Based Compounds

The azepane motif is a component of over 20 FDA-approved drugs and numerous experimental therapeutic agents, demonstrating its pharmacological significance. bohrium.comnih.gov These compounds exhibit a wide array of biological activities, including anticancer, anti-Alzheimer's, and antiviral properties. nih.govresearchgate.netnih.gov A major future direction is the systematic exploration of new biological targets for compounds derived from this compound.

The conformational flexibility of the substituted azepane ring is often a critical factor in its bioactivity, and the ability to control this conformation through specific substitution patterns is key to effective drug design. lifechemicals.com The natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C, suggesting that synthetic azepanes could be developed as modulators of various kinases. nih.govlifechemicals.com Marketed drugs like Azelastine, a histamine (B1213489) antagonist, and Tolazamide, an anti-diabetic agent, further illustrate the diverse therapeutic potential of this scaffold. lifechemicals.comwikipedia.org

Future research will likely involve screening libraries of novel azepane derivatives against a wide range of biological targets to identify new lead compounds for devastating diseases. nih.gov

| Azepane-Containing Compound | Biological Target/Application | Reference |

|---|---|---|

| (-)-Balanol | Protein Kinase C (PKC) Inhibitor | nih.govlifechemicals.com |

| Azelastine | Histamine H1 Receptor Antagonist | lifechemicals.com |

| Tolazamide | Oral Anti-diabetic Agent (Sulfonylurea) | lifechemicals.comwikipedia.org |

| Various Derivatives | Anti-cancer, Anti-tubercular, Anti-Alzheimer's | bohrium.comnih.gov |

| Various Derivatives | α-Glucosidase Inhibitors | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced technologies like flow chemistry and automated synthesis is set to revolutionize the discovery and development of azepane-based compounds. nih.gov These platforms enable the rapid synthesis and optimization of large libraries of molecules, which is essential for modern drug discovery. researchgate.netresearchgate.net

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers several advantages over traditional batch processing. youtube.comyoutube.com These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety, and more reproducible mixing. youtube.com This technology is particularly well-suited for multistep sequences, allowing for the generation of complex molecules like functionalized heterocycles without the need to isolate intermediates. akjournals.comrsc.org

Automated synthesis platforms, some utilizing convenient reagent cartridges, make these advanced techniques more accessible to a broader range of chemists, requiring minimal specialized training. youtube.com Such systems can be programmed to perform a wide variety of chemical transformations, including the formation of seven-membered N-heterocycles. youtube.com The application of these automated flow systems will accelerate the synthesis of diverse derivatives of this compound, facilitating the rapid exploration of their structure-activity relationships. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Mixing | Often inhomogeneous, dependent on vessel size and stirrer speed. | Rapid, homogeneous, and reproducible due to small reactor dimensions. | youtube.com |

| Heat Transfer | Slow and inefficient, can lead to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. | akjournals.com |

| Safety | Higher risk with hazardous reagents or exothermic reactions. | Inherently safer due to small reaction volumes and better control. | youtube.com |

| Scalability | Often requires significant re-optimization for scale-up. | More straightforward to scale by running the system for longer periods. | youtube.com |

| Automation | Can be automated but often in discrete, complex robotic systems. | Well-suited for integrated, multi-step automated synthesis. | researchgate.netrsc.org |

Applications in Material Science and Supramolecular Chemistry

Beyond pharmaceuticals, the unique structural and chemical properties of azepane derivatives present opportunities in materials science and supramolecular chemistry. researchgate.netresearchgate.net The incorporation of fluorine-containing groups into azepane structures, for example, is of interest for applications in modern materials. nih.gov

The hydroxyl and Boc-protected amine functionalities of this compound serve as valuable handles for further chemical modification. These groups can be used to incorporate the azepane unit into polymers or other macromolecules, potentially imparting unique physical or chemical properties.

In supramolecular chemistry, which studies chemical systems composed of multiple molecules, the azepane ring can act as a scaffold for directing non-covalent interactions. Research on polycyclic pyrimidoazepine derivatives has shown that these molecules can self-assemble into well-defined sheets and chains through hydrogen bonding. nih.gov The specific conformation of the azepane ring influences the resulting supramolecular architecture. nih.gov Future work could explore how the stereochemistry and functional groups of this compound can be used to design and control the formation of novel, complex supramolecular assemblies with functions in areas like molecular recognition or catalysis.

Q & A

Basic Questions

Q. What are the critical parameters to optimize during the synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate to maximize yield and purity?

- Methodological Answer : Key parameters include temperature control (e.g., maintaining mild conditions to avoid side reactions), solvent selection (polar aprotic solvents like THF or acetonitrile to enhance reactivity), and reaction time optimization (monitoring via TLC or HPLC to prevent over-reaction). Adjusting stoichiometry of reagents, such as coupling agents or catalysts (e.g., triethylamine), can also improve efficiency. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product from by-products .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : Used to confirm molecular structure by analyzing proton and carbon environments, particularly the tert-butyl group (δ ~1.4 ppm) and hydroxyazepane moiety. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns .

- HPLC : Monitors reaction progress and quantifies purity by separating components based on polarity .

- X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns using programs like SHELXL or WinGX for refinement .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the compound. Regularly verify stability via NMR or mass spectrometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydroxyazepane moiety in this compound during functionalization reactions?

- Methodological Answer : The hydroxyl group participates in hydrogen bonding , influencing regioselectivity in reactions like alkylation or acylation. For example, in SN2 reactions, steric hindrance from the tert-butyl group directs nucleophilic attack to less hindered sites. Computational modeling (DFT) can map electrostatic potential surfaces to predict reactive sites .

Q. How can discrepancies in reported synthetic yields of this compound derivatives be systematically addressed?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent purity, exact temperature gradients) across labs.

- By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis) and adjust protecting group strategies.

- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., catalyst loading vs. temperature) contributing to yield variability .

Q. What role does the tert-butyl carbamate group play in modulating the compound’s interaction with biological targets?

- Methodological Answer : The tert-butyl group enhances lipophilicity , improving membrane permeability in cellular assays. Its bulkiness can sterically shield the carbamate, reducing off-target interactions. Radiolabeled analogs (e.g., using ^14C-tert-butyl) enable tracking of binding kinetics via autoradiography or PET imaging .

Q. How can computational methods (e.g., DFT or MD simulations) predict the conformational dynamics of this compound in solution?

- Methodological Answer :

- DFT Calculations : Optimize ground-state geometries and calculate rotational barriers for the hydroxyazepane ring. Compare axial vs. equatorial conformers using solvent-explicit models to match experimental NMR data.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess hydrogen-bonding networks and stability of crystalline vs. solution states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.